molecular formula C10H19NO B14360919 N,N-Dimethyloct-4-enamide CAS No. 94318-35-1

N,N-Dimethyloct-4-enamide

Cat. No.: B14360919
CAS No.: 94318-35-1
M. Wt: 169.26 g/mol
InChI Key: SZEWRHCACNLLMJ-UHFFFAOYSA-N
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Description

Structurally, it belongs to the class of dimethyl aliphatic amides, sharing similarities with compounds like N,N-Dimethylacetamide (DMAC) and N,N-Dimethylformamide (DMF). While the provided evidence primarily references N,N-Dimethyloctanamide (a saturated analog lacking the double bond at position 4) , extrapolation from structurally related compounds suggests that the enamide variant likely exhibits distinct physicochemical properties due to its unsaturated moiety, such as altered polarity, solubility, and reactivity.

Properties

CAS No.

94318-35-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N,N-dimethyloct-4-enamide

InChI

InChI=1S/C10H19NO/c1-4-5-6-7-8-9-10(12)11(2)3/h6-7H,4-5,8-9H2,1-3H3

InChI Key

SZEWRHCACNLLMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N-Dimethyloct-4-enamide typically involve large-scale application of the above synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Fe-assisted oxidative desaturation.

    Reduction: Common reducing agents like LiAlH4 or NaBH4.

    Substitution: Various electrophiles can be used under mild conditions.

Major Products:

    Oxidation: β-Halogenated enamides.

    Reduction: Corresponding amines.

    Substitution: Substituted enamides.

Scientific Research Applications

Chemistry: N,N-Dimethyloct-4-enamide is used as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex molecules and natural products .

Biology and Medicine: Enamides, including this compound, are important structural fragments in pharmaceuticals. They exhibit excellent biological and physiological properties, making them valuable in drug development .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique reactivity makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyloct-4-enamide involves its interaction with molecular targets through its double bond. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Dimethyloct-4-enamide (inferred properties) with three structurally related dimethyl amides: N,N-Dimethyloctanamide , N,N-Dimethylacetamide (DMAC) , and N,N-Dimethylformamide (DMF) .

Property This compound N,N-Dimethyloctanamide N,N-Dimethylacetamide (DMAC) N,N-Dimethylformamide (DMF)
Molecular Formula C₁₀H₁₉NO (inferred) C₁₀H₂₁NO C₄H₉NO C₃H₇NO
Physical State Likely liquid (unsaturated) Liquid Clear, colorless liquid Liquid
Solubility Moderate in organic solvents Limited data; similar to DMAC Miscible with water/organics Miscible with water/organics
Boiling Point Higher than DMAC (inferred) Not specified 164.5–167.5°C 153°C
Purity (Assay) Not specified Not specified ≥99% ≥99% (typical grades)
Hazard Classification Likely low hazard (inferred) No known hazards Moderate toxicity Reproductive toxicity
Primary Applications Research/development (inferred) Laboratory chemical Pharmaceutical synthesis Polymer solvent

Key Differences and Research Findings:

DMAC and DMF have shorter carbon chains, leading to lower boiling points and higher polarity, making them superior solvents for polar reactions .

The unsaturated structure of this compound may increase its metabolic reactivity, though specific toxicological data are absent in the evidence.

Performance in Industrial Applications :

  • DMAC’s high purity (>99%) and miscibility with water make it a preferred solvent for drug formulation .
  • DMF’s strong solvating power is critical in polyurethane production, but its toxicity has driven substitution efforts with safer alternatives like dimethyl octanamide derivatives .

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